3-[(3,4-Dichloroanilino)carbonyl]-7-oxabicyclo[2.2.1]heptane-2-carboxylic acid
Description
3-[(3,4-Dichloroanilino)carbonyl]-7-oxabicyclo[2.2.1]heptane-2-carboxylic acid is a bicyclic carboxylic acid derivative featuring a 7-oxabicyclo[2.2.1]heptane core substituted with a 3,4-dichloroanilino carbonyl group. This compound belongs to a class of synthetically versatile intermediates used in the preparation of bioactive heterocycles and pharmaceuticals . The 7-oxabicyclo[2.2.1]heptane scaffold is naturally occurring in some bioactive molecules and is notable for its regioselective and stereoselective reactivity, particularly in retro-Diels-Alder reactions and ring-opening transformations . The dichloroanilino substituent introduces steric and electronic effects that enhance binding specificity, making it a candidate for drug development targeting enzymes or receptors.
Properties
Molecular Formula |
C14H13Cl2NO4 |
|---|---|
Molecular Weight |
330.2 g/mol |
IUPAC Name |
(1S,2S,3R,4R)-3-[(3,4-dichlorophenyl)carbamoyl]-7-oxabicyclo[2.2.1]heptane-2-carboxylic acid |
InChI |
InChI=1S/C14H13Cl2NO4/c15-7-2-1-6(5-8(7)16)17-13(18)11-9-3-4-10(21-9)12(11)14(19)20/h1-2,5,9-12H,3-4H2,(H,17,18)(H,19,20)/t9-,10+,11+,12-/m1/s1 |
InChI Key |
TUYRIFLYKDPQGQ-NOOOWODRSA-N |
Isomeric SMILES |
C1C[C@H]2[C@H]([C@H]([C@@H]1O2)C(=O)NC3=CC(=C(C=C3)Cl)Cl)C(=O)O |
Canonical SMILES |
C1CC2C(C(C1O2)C(=O)NC3=CC(=C(C=C3)Cl)Cl)C(=O)O |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[(3,4-Dichloroanilino)carbonyl]-7-oxabicyclo[2.2.1]heptane-2-carboxylic acid typically involves the Diels-Alder reaction of furans with olefinic or acetylenic dienophiles . This method allows for the formation of the 7-oxabicyclo[2.2.1]heptane core. The subsequent introduction of the dichloroanilino group is achieved through a series of substitution reactions, often involving chlorination and amination steps .
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale Diels-Alder reactions followed by purification processes such as crystallization and chromatography. The reaction conditions are optimized to ensure high yield and purity of the final product .
Chemical Reactions Analysis
Types of Reactions
3-[(3,4-Dichloroanilino)carbonyl]-7-oxabicyclo[2.2.1]heptane-2-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of carboxylic acids and other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into its corresponding alcohols or amines, depending on the reducing agent used.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are frequently used.
Substitution: Nucleophiles like amines and thiols are employed under basic or acidic conditions.
Major Products Formed
The major products formed from these reactions include various substituted derivatives, oxidized products, and reduced forms of the original compound .
Scientific Research Applications
3-[(3,4-Dichloroanilino)carbonyl]-7-oxabicyclo[2.2.1]heptane-2-carboxylic acid has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of complex organic molecules and polymers.
Biology: The compound is studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate and its role in drug development.
Industry: It is utilized in the production of specialty chemicals and materials
Mechanism of Action
The mechanism of action of 3-[(3,4-Dichloroanilino)carbonyl]-7-oxabicyclo[2.2.1]heptane-2-carboxylic acid involves its interaction with specific molecular targets. The dichloroanilino group can bind to enzymes and receptors, modulating their activity. The bicyclic structure allows for high-affinity binding and selectivity towards certain biological targets .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogs and Substituent Variations
The following table summarizes key structural analogs, their substituents, and molecular properties:
Key Observations:
- Thiazol-2-ylcarbamoyl substitution introduces a heterocyclic moiety, improving hydrogen-bonding capacity and metabolic stability . Propan-2-ylsulfanylethoxy groups enhance lipophilicity, favoring membrane permeability .
Pharmacological and Physicochemical Properties
Bioactivity:
- The thiazol-2-ylcarbamoyl analog may exhibit anti-inflammatory or antiviral activity due to structural similarity to known thiazole-based drugs .
- Methoxy-tolyl-ethoxy benzoylamino derivatives demonstrate improved pharmacokinetic profiles, with enhanced oral bioavailability .
Physical Properties:
- Crystallinity: Derivatives like the thiazol-2-ylcarbamoyl analog form colorless crystals from methanol, meeting pharmacopeial crystallinity standards .
- Solubility: Dichloro-substituted analogs show reduced aqueous solubility compared to non-halogenated derivatives, necessitating formulation adjustments .
Biological Activity
3-[(3,4-Dichloroanilino)carbonyl]-7-oxabicyclo[2.2.1]heptane-2-carboxylic acid, identified by its CAS number 359428-91-4, is a compound of interest due to its potential biological activities. This article reviews its biological properties, mechanisms of action, and relevant research findings.
- Molecular Formula : C14H11Cl2NO4
- Molar Mass : 328.14744 g/mol
- Structure : The compound features a bicyclic structure with a dichloroaniline moiety, which may contribute to its biological activity.
Antitumor Activity
Research indicates that compounds similar to this compound exhibit significant antitumor properties. For instance, exo-7-oxabicyclo[2.2.1]heptane derivatives have been studied for their ability to inhibit tumor growth in various cancer models.
The biological activity of this compound may be attributed to several mechanisms:
- Enzyme Inhibition : Compounds with similar structures have shown the ability to inhibit key enzymes involved in cancer metabolism.
- Apoptosis Induction : The presence of the dichloroaniline moiety is linked to increased apoptosis in cancer cells.
- Cell Cycle Arrest : Research suggests that these compounds can induce cell cycle arrest at various phases, particularly G1 and G2/M phases.
Study on Antitumor Effects
In a study examining the effects of related compounds on melanoma cells, it was found that treatment with a dichloroaniline derivative led to a significant reduction in cell viability and induced apoptosis through mitochondrial pathways.
Pharmacokinetics and Toxicology
A pharmacokinetic study indicated that the compound is metabolized through hepatic pathways, with potential formation of reactive metabolites that may contribute to both therapeutic effects and toxicity.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
